molecular formula C28H28FN11 B14856834 Lunbotinib CAS No. 2479961-46-9

Lunbotinib

Cat. No.: B14856834
CAS No.: 2479961-46-9
M. Wt: 537.6 g/mol
InChI Key: SYAIWXURFWCECS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Lunbotinib involves a series of chemical reactions, starting with the preparation of key intermediatesThe preparation method for this compound is detailed in patent WO2020168939A1, which describes the reaction conditions and reagents used . Industrial production methods involve optimizing these synthetic routes to achieve high yield and purity, ensuring the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Lunbotinib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lunbotinib has a wide range of scientific research applications, including:

Mechanism of Action

Lunbotinib exerts its effects by inhibiting the kinase activity of the RET proto-oncogene. This inhibition disrupts the signaling pathways involved in cell proliferation, migration, and survival, leading to the suppression of tumor growth and progression. The molecular targets of this compound include the RET receptor tyrosine kinase, which plays a crucial role in the development and maintenance of various tissues .

Comparison with Similar Compounds

Lunbotinib is compared with other tyrosine kinase inhibitors, such as Lenvatinib and Vandetanib. These compounds share similar mechanisms of action but differ in their molecular structures and specific targets. This compound is unique in its high specificity for the RET proto-oncogene, making it a promising candidate for treating RET mutation-positive cancers .

Similar Compounds

    Lenvatinib: Inhibits multiple receptor tyrosine kinases, including VEGFR, FGFR, and RET.

    Vandetanib: Targets RET, VEGFR, and EGFR, used in the treatment of medullary thyroid cancer.

    Cabozantinib: Inhibits MET, VEGFR, and RET, used for treating medullary thyroid cancer and renal cell carcinoma.

This compound’s specificity for RET and its potential for treating RET mutation-positive cancers distinguish it from these similar compounds.

Properties

CAS No.

2479961-46-9

Molecular Formula

C28H28FN11

Molecular Weight

537.6 g/mol

IUPAC Name

2-[6-[6-[[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

InChI

InChI=1S/C28H28FN11/c1-17-7-24(34-25-8-18(2)36-37-25)35-28(33-17)20-4-6-26(31-11-20)38-15-22-9-23(16-38)39(22)13-19-3-5-27(30-10-19)40-14-21(29)12-32-40/h3-8,10-12,14,22-23H,9,13,15-16H2,1-2H3,(H2,33,34,35,36,37)

InChI Key

SYAIWXURFWCECS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)N7C=C(C=N7)F

Origin of Product

United States

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